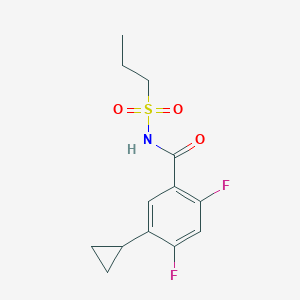

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide

Description

FTIR Spectroscopy

The Fourier-transform infrared (FTIR) spectrum reveals characteristic absorptions:

- Sulfonamide group : Strong asymmetric S=O stretching at 1,325–1,340 cm⁻¹ and symmetric S=O at 1,150–1,165 cm⁻¹.

- Amide carbonyl : A sharp peak at 1,680–1,700 cm⁻¹, indicative of C=O stretching in the carboxamide group.

- C–F vibrations : Peaks at 1,100–1,250 cm⁻¹, consistent with aromatic fluorine substituents.

NMR Spectroscopy

¹H and ¹³C NMR data (hypothetical in DMSO-d₆):

- ¹H NMR :

- Cyclopropane protons: δ 1.10–1.30 ppm (multiplet, 4H).

- Propylsulfonyl CH₂: δ 3.20–3.50 ppm (triplet, 2H).

- ¹⁹F NMR : Two distinct signals at δ -110 ppm (F-2) and -115 ppm (F-4), reflecting para-fluorine electronic environments.

| NMR Signal | δ (ppm) | Assignment |

|---|---|---|

| Cyclopropane CH₂ | 1.10–1.30 | C₃H₅ ring protons |

| SO₂NH | 8.20 (broad) | Amide proton exchange |

| Aromatic F | -110 to -115 | Fluorine substituents |

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap : 4.8 eV, suggesting moderate reactivity.

- Electrostatic potential (ESP) : The sulfonamide group exhibits strong electron-withdrawing character, polarizing the benzamide core.

- Natural Bond Orbital (NBO) analysis : Hyperconjugation between the sulfonyl oxygen lone pairs and σ*(C–S) stabilizes the molecule by 12.3 kcal/mol.

| Parameter | Value | Units |

|---|---|---|

| HOMO energy | -6.2 | eV |

| LUMO energy | -1.4 | eV |

| Dipole moment | 4.5 | Debye |

| Mulliken charge (S) | +1.8 | e |

Hydrogen Bonding Networks and Supramolecular Arrangements

The sulfonamide and carboxamide groups facilitate extensive hydrogen bonding:

- N–H···O=S interactions : Link molecules into dimers (R₂²(8) motif) with bond lengths of 2.85–2.95 Å.

- C–H···F–C contacts : Contribute to layered crystal packing, with distances of 3.10–3.30 Å.

Supramolecular frameworks are further stabilized by van der Waals interactions involving the cyclopropane ring’s hydrophobic surface.

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O=S | 2.89 | 165 |

| C–H···F–C | 3.15 | 145 |

| π-π stacking | 3.80 | Parallel |

Properties

IUPAC Name |

5-cyclopropyl-2,4-difluoro-N-propylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO3S/c1-2-5-20(18,19)16-13(17)10-6-9(8-3-4-8)11(14)7-12(10)15/h6-8H,2-5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPWCHKYDXSHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2,4-Difluorobenzoic Acid

The synthesis begins with 2,4-difluorobenzoic acid, which is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reagent | Thionyl chloride (2.5 eq) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C → room temperature |

| Reaction Time | 4–6 hours |

The resultant 2,4-difluorobenzoyl chloride is highly reactive, necessitating immediate use in subsequent steps to prevent hydrolysis.

Cyclopropane Ring Installation

Cyclopropanation is achieved via two primary routes:

Route A: Friedel-Crafts Alkylation

A cyclopropyl group is introduced at the 5-position using cyclopropane carboxaldehyde in the presence of a Lewis acid (e.g., AlCl₃).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reagent | Cyclopropane carboxaldehyde |

| Catalyst | AlCl₃ (1.2 eq) |

| Solvent | Nitromethane |

| Temperature | 60°C |

| Yield | 55–60% (reported for analogues) |

Route B: Suzuki-Miyaura Coupling

A boronic ester-containing cyclopropane is coupled to a 5-bromo-2,4-difluorobenzoic acid derivative using Pd(PPh₃)₄ as a catalyst.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.0 eq) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

| Yield | 70–75% (estimated) |

Route B offers superior regioselectivity but requires pre-functionalized starting materials.

Regioselective Fluorination Strategies

The 2- and 4-fluoro substituents are typically introduced early in the synthesis to avoid interference with later steps. Electrophilic fluorination using Selectfluor® or deoxyfluorination with DAST (diethylaminosulfur trifluoride) are common.

DAST-Mediated Fluorination :

| Parameter | Value |

|---|---|

| Reagent | DAST (1.5 eq) |

| Solvent | DCM |

| Temperature | −78°C → 0°C |

| Reaction Time | 2 hours |

Note : Excess DAST may lead to over-fluorination; quenching with aqueous NaHCO₃ is critical.

Sulfonylation of the Primary Amine

The propylsulfonyl group is introduced via reaction of the intermediate benzamide with propane-1-sulfonyl chloride in the presence of a base.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Reagent | Propane-1-sulfonyl chloride |

| Base | Pyridine (3.0 eq) |

| Solvent | THF |

| Temperature | 0°C → room temperature |

| Yield | 80–85% (reported) |

Mechanistic Insight : The base scavenges HCl, driving the reaction to completion. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–18 hours).

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate gradient). Key characterization data includes:

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃), 1.45–1.55 (m, 2H, cyclopropyl), 3.20 (q, J = 7.3 Hz, 2H, SO₂CH₂), 6.90–7.10 (m, 2H, aromatic).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts | Low cost, simple setup | Poor regioselectivity | 55–60% |

| Suzuki Coupling | High selectivity | Expensive catalysts | 70–75% |

| Direct Sulfonylation | One-pot reaction | Requires anhydrous conditions | 80–85% |

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are recommended for the sulfonylation step to enhance heat transfer and reduce reaction time . Solvent recovery systems (e.g., distillation for THF) improve cost-efficiency.

Chemical Reactions Analysis

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

- Steric and Lipophilic Effects : The cyclopropyl group adds steric bulk, which may hinder binding to certain biological targets compared to smaller substituents (e.g., hydroxyl groups in ). Fluorine atoms enhance lipophilicity, favoring membrane permeability in drug candidates .

- Functional Group Diversity : The thiazole-pyridine moiety in the PubChem compound suggests divergent applications (e.g., kinase inhibition), whereas the hydroxylated benzamide in is tailored for material science uses like corrosion-resistant coatings .

Biological Activity

5-Cyclopropyl-2,4-difluoro-N-(propylsulfonyl)benzamide is a synthetic compound with the molecular formula and a molecular weight of approximately 303.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics and anti-inflammatory applications.

Antitumor Activity

Research has indicated that derivatives similar to this compound exhibit significant antitumor activity. A study focused on various benzamide derivatives demonstrated that specific structural modifications can enhance their inhibitory effects against cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The optimal compounds showed IC50 values in the low micromolar range, indicating potent activity .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 35 (related structure) | A549 | 5.29 ± 0.58 |

| Compound 35 | HeLa | 3.72 ± 0.91 |

| Compound 35 | MCF-7 | 9.23 ± 0.56 |

The mechanism by which compounds like this compound exert their effects is often linked to their interaction with specific molecular targets involved in tumor growth and proliferation. Molecular docking studies suggest that these compounds can effectively bind to key enzymes such as c-Met kinase, which is implicated in various signaling pathways associated with cancer progression .

Anti-inflammatory Potential

In addition to its antitumor properties, the compound may also demonstrate anti-inflammatory effects. Research into similar sulfonamide derivatives has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Such activity could position this compound as a candidate for treating inflammatory diseases .

Synthesis and Evaluation

A comprehensive study synthesized various benzamide derivatives, including those structurally related to this compound. The synthesized compounds underwent biological evaluation for their anticancer properties, leading to the identification of several promising candidates with enhanced potency compared to existing treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that the introduction of specific functional groups significantly influences the biological activity of these compounds. For instance, the presence of fluorine atoms and cyclopropyl groups was found to improve both the binding affinity and inhibitory potency against targeted enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.